[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
描述
The compound [1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate is a structurally complex molecule featuring a cyclopenta[b]quinoline core fused with a dihydroquinoline system. Key structural elements include:
- Cyclopenta[b]quinoline backbone: A tricyclic system with a five-membered cyclopentane ring fused to a quinoline moiety, contributing to aromaticity and planar rigidity .
- 1-Cyanocyclohexyl aminoacyl ester: A propan-2-yl ester linked to a 1-cyanocyclohexylamine group, enhancing steric bulk and modulating solubility and bioavailability.
属性
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-18(26(32)31-28(17-29)13-5-2-6-14-28)35-27(33)24-21-9-3-4-10-23(21)30-25-19(11-12-22(24)25)16-20-8-7-15-34-20/h3-4,7-10,15-16,18H,2,5-6,11-14H2,1H3,(H,31,32)/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXORZFFKUXTPE-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C3CCC(=CC4=CC=CO4)C3=NC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C3CC/C(=C\C4=CC=CO4)/C3=NC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Functional Group Impact
- Furan vs. Phenyl Substituents: The furan group in the target compound (vs.
- Cyanocyclohexyl Ester vs. Carboxylic Acid: The ester linkage and cyanocyclohexyl group in the target compound likely enhance lipophilicity and blood-brain barrier penetration relative to the carboxylic acid in CID 5004877 .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing [1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate?
- Methodology : The cyclopenta[b]quinoline core is synthesized via cyclization of anthranilic acid derivatives with cyclopentanone in POCl₃, followed by functionalization. For example, coupling the quinoline scaffold with a furan-2-ylmethylidene group involves Wittig or Horner-Wadsworth-Emmons reactions. The 1-cyanocyclohexylamine moiety is introduced via peptide coupling (e.g., EDC/HOBt) to the propan-2-yl ester intermediate .
- Key Steps :
- Cyclization: Anthranilic acid + cyclopentanone in POCl₃ (reflux, 6–8 hrs).
- Functionalization: Coupling with furan derivatives using Pd-catalyzed cross-coupling (e.g., Heck reaction) .
- Purification: Column chromatography (silica gel, EtOAc/hexane gradient).
Q. How is the compound characterized to confirm structural integrity?
- Analytical Workflow :
NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone (e.g., cyclopenta[b]quinoline protons at δ 7.2–8.5 ppm, furan methylidene at δ 6.3–7.1 ppm) .
MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 520.22).
IR : Peaks at 1680–1720 cm⁻¹ (ester C=O), 2200–2250 cm⁻¹ (cyano group) .
X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritancy (based on structurally related compounds) .
- First Aid :
- Skin contact: Wash with soap/water (15 mins).
- Inhalation: Move to fresh air; administer oxygen if needed .
- Waste Disposal : Incinerate in EPA-approved facilities (avoid aqueous release due to cyanide risk).
Q. What functional groups in the molecule influence its solubility and formulation?
- Critical Groups :
- Cyano group : Enhances lipophilicity (logP ~3.5), reducing aqueous solubility.
- Ester moiety : Hydrolytically labile; use non-aqueous solvents (e.g., DMSO) for stock solutions.
- Furan : Contributes to π-π stacking in solid state, affecting crystallinity .
- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) for in vivo studies.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE Approach : Vary parameters (solvent, catalyst loading, temperature) using a factorial design.
- Catalyst : Pd(OAc)₂/XPhos (0.5–2 mol%) for coupling steps .
- Solvent : Toluene/EtOH (3:1) improves furan methylidene coupling efficiency (yield ↑15–20%) .
- Temperature : 80–100°C for cyclization (higher temps reduce reaction time but increase byproducts).
- Process Analytics : Monitor intermediates via HPLC (C18 column, 220 nm) to identify bottlenecks.
Q. How to resolve contradictions in reported biological activity data?
- Case Study : If Study A reports IC₅₀ = 50 nM (cancer cells) and Study B finds no activity:
Assay Conditions : Compare cell lines (e.g., MCF-7 vs. HeLa), serum content, and incubation time.
Compound Integrity : Verify purity (≥95% by HPLC) and stability (e.g., ester hydrolysis in media).
Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm target binding .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Workflow :
Docking : AutoDock Vina with CYP450 isoforms (PDB: 3NXU) to assess metabolism.
MD Simulations : GROMACS for 100 ns to evaluate binding stability (furyl group shows strong π-stacking with Tyr-121) .
QSAR : Build models using MOE descriptors (e.g., polar surface area, H-bond donors) to optimize bioavailability.
Q. What mechanisms underlie its potential degradation under physiological conditions?
- Pathways :
- Ester Hydrolysis : pH-dependent cleavage (t₁/₂ = 2 hrs at pH 7.4).
- Oxidative Metabolism : CYP3A4-mediated oxidation of the cyclohexyl group (LC-MS/MS identifies hydroxylated metabolites) .
- Mitigation : Prodrug strategies (e.g., replace ester with amide) to enhance stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
